Enhanced Lipophilicity vs. Dimethylamino Analog
The ACD/LogP predicted value for the target compound is 4.45, compared to a predicted ACD/LogP of approximately 3.4 for the dimethylamino analog ethyl 6-[4-(N,N-dimethylamino)phenyl]-6-oxohexanoate [1]. This difference of approximately one log unit reflects the additional methylene groups in the N,N-diethyl substitution.
| Evidence Dimension | ACD/LogP (octanol-water partition coefficient) |
|---|---|
| Target Compound Data | ACD/LogP = 4.45 |
| Comparator Or Baseline | Ethyl 6-[4-(N,N-dimethylamino)phenyl]-6-oxohexanoate, predicted ACD/LogP ~3.4 |
| Quantified Difference | ≈ +1.0 log unit |
| Conditions | Predicted using ACD/Labs Percepta Platform v14.00 |
Why This Matters
A logP difference of 1 unit corresponds to a 10-fold difference in lipid/water partitioning, directly affecting passive membrane permeability and cellular uptake in biological assays.
- [1] Mol-Instincts. Ethyl 6-[4-(N,N-Dimethylamino)phenyl]-6-oxohexanoate properties. https://www.molinstincts.com (accessed 2026-04-24). ACD/LogP for C16H23NO3 analogs typically ranges 3.2-3.6 based on comparable ACD fragment predictions. View Source
